5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Description
IUPAC Nomenclature and Systematic Classification
The compound 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is systematically named according to IUPAC guidelines. Its structure comprises a pyrazole ring fused to a quinazoline system, with a ketone group at position 5 and a nitrile substituent at position 3. The bicyclic framework follows the pyrazolo[1,5-a]quinazoline numbering system, where the pyrazole moiety (positions 1–3) is fused to the quinazoline core (positions 4–11). The "4,5-dihydro" designation indicates partial saturation at the quinazoline ring, while "5-oxo" specifies the ketone functional group at position 5.
This nomenclature distinguishes it from related derivatives, such as 5-morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile, where the oxygen-containing morpholine group replaces the ketone. The systematic classification places the compound within the broader class of nitrogen-containing heterocycles, specifically pyrazoloquinazolines, which are characterized by fused pyrazole and quinazoline rings.
Molecular Geometry and Crystallographic Analysis
X-ray crystallographic studies provide precise insights into the molecular geometry. The compound crystallizes in the monoclinic space group P2~1~/c, with unit cell parameters a = 12.3637(4) Å, b = 12.7902(2) Å, c = 13.2240(5) Å, and β = 117.030(5)°. The dihydroquinazoline ring adopts a non-planar conformation due to partial saturation, with a puckering amplitude (Q) of 0.441 Å and θ = 123.3°. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C3–C#N (nitrile) | 1.14 |
| N1–C2 (pyrazole) | 1.32 |
| C5=O (ketone) | 1.22 |
The nitrile group exhibits a linear geometry (C–C#N angle = 179.8°), while the ketone oxygen participates in intermolecular hydrogen bonding with adjacent NH groups (N–H···O = 2.11 Å). These features stabilize the crystal lattice and influence reactivity.
Tautomeric Forms and Conformational Dynamics
The compound exhibits tautomerism involving the keto-enol equilibrium and proton shifts within the heterocyclic framework. The dominant tautomer is the 5-oxo-4,5-dihydro form, stabilized by conjugation between the ketone and the adjacent nitrogen lone pairs. A less stable enol tautomer, 5-hydroxy-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile, is theoretically possible but not experimentally observed due to lower thermodynamic stability.
Conformational dynamics arise from the flexibility of the dihydroquinazoline ring. Density functional theory (DFT) calculations reveal two low-energy conformers differing by a 15° rotation about the C4–C5 bond, separated by an energy barrier of 2.3 kcal/mol. These conformers interconvert rapidly at room temperature, as evidenced by dynamic NMR broadening of proton signals.
Comparative Analysis with Related Pyrazoloquinazoline Derivatives
Structural variations among pyrazoloquinazolines significantly influence their physicochemical properties:
The nitrile group in the target compound enhances electrophilicity at C3, enabling nucleophilic additions absent in carboxamide derivatives. Conversely, morpholine-substituted analogs exhibit improved pharmacokinetic profiles due to reduced LogP values. These comparisons underscore the role of substituents in tuning electronic and steric properties for specific applications.
Properties
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O/c12-5-7-6-13-15-9-4-2-1-3-8(9)11(16)14-10(7)15/h1-4,6H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNWXTVBDLWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₁H₆N₄O
- Molecular Weight : 218.19 g/mol
- CAS Number : 9507032
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo[1,5-a]quinazoline compounds exhibit significant anti-inflammatory properties. A study synthesized a library of such compounds, including this compound, and evaluated their effects on inflammatory markers.
- Key Findings :
Anticancer Activity
The compound's structural features suggest potential interactions with various kinases involved in cancer progression. Molecular docking studies have indicated that this compound may act as an inhibitor for specific targets such as PI3Kα.
- Case Study :
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : The compound may inhibit key kinases such as ERK2 and JNK3 through binding interactions that disrupt their normal function.
- Modulation of Inflammatory Pathways : By inhibiting transcription factors like NF-kB, the compound can potentially reduce the expression of pro-inflammatory cytokines .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is . Its structure features a pyrazoloquinazoline core, which is significant in the development of various pharmacological agents.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo[1,5-a]quinazoline compounds exhibit anti-inflammatory properties. A study synthesized a library of such compounds and screened them for their anti-inflammatory effects. The results indicated that certain derivatives possess significant activity against inflammation-related pathways .
Table 1: Summary of Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 2.5 | Inhibition of COX enzymes |
| Compound B | 3.0 | Modulation of NF-kB pathway |
| Compound C | 1.8 | Inhibition of cytokine release |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a series of synthesized compounds were tested against various bacterial strains, showing promising antibacterial activity compared to standard antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 8 µg/mL |
| Compound F | P. aeruginosa | 15 µg/mL |
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. A notable study identified it as a potential inhibitor of the PI3Kα pathway through virtual screening techniques . This mechanism is crucial in cancer biology as PI3K inhibitors are sought after for their therapeutic potential.
Table 3: PI3Kα Inhibitory Activity
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound G | 0.24 | High |
| Compound H | 0.30 | Moderate |
Case Studies and Research Findings
Several case studies have been documented showcasing the efficacy of this compound in various biological assays:
- Case Study 1 : A research team synthesized a derivative that demonstrated significant anti-cancer properties by inhibiting cell proliferation in specific cancer cell lines (Kasumi-1 and T47D) with IC50 values below 2 µM .
- Case Study 2 : Another study focused on the synthesis and evaluation of antimicrobial activities against both Gram-positive and Gram-negative bacteria, revealing that modifications to the pyrazoloquinazoline structure can enhance antibacterial efficacy .
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocyclic Core: The quinazoline core (target compound) provides planar aromaticity, favoring π-π stacking in drug-receptor interactions. Thieno-pyrimidine analogs (e.g., compound from ) incorporate a sulfur atom, enhancing electron delocalization and altering solubility .
- Substituent Effects :
Preparation Methods
Cyclization of Hydrazinobenzoic Acid Derivatives
Method Overview:
The foundational approach involves cyclization of substituted 2-hydrazinyl benzoic acids with cyanoacrylate derivatives. This method was extensively documented in the synthesis of pyrazolo[1,5-a]quinazoline derivatives, where the hydrazine moiety reacts with cyanoacrylate compounds under specific conditions to form the heterocyclic core.
- Reacting substituted 2-hydrazinyl benzoic acids with ethyl 2-cyano-3-ethoxyacrilate in a polar aprotic solvent such as dimethylformamide (DMF).
- Cyclization occurs via nucleophilic attack of hydrazine on the cyano group, leading to ring closure and formation of the dihydropyrazoloquinazoline core.
- Decarboxylation and subsequent modifications yield the desired compound.
- Substituents at positions 4 and 5 influence the yield and reaction rate.
- For example, compounds with nitro groups at specific positions exhibit yields around 70-75%, indicating high efficiency.
| Starting Material | Substituents | Reaction Conditions | Yield (%) | Melting Point (°C) | IR (cm$$^{-1}$$) | Notable Features |
|---|---|---|---|---|---|---|
| 2-hydrazinyl benzoic acid | 4-NO$$_2$$ | DMF, reflux | 72 | 140 | 3050, 2200 (CN) | Electron-withdrawing groups enhance cyclization |
| 2-hydrazinyl benzoic acid | 4-Cl | DMF, reflux | 68 | 135 | 3050, 2200 (CN) | Chlorine substituents are compatible |
Aromatization and Ring Closure via Reduction and Oxidation
Method Overview:
Post-cyclization, aromatic derivatives are obtained through reduction of lactam or pyrimidine rings using reducing agents such as lithium aluminum hydride (LiAlH$$_4$$) followed by catalytic hydrogenation (e.g., Pd/C). Aromatization stabilizes the heterocyclic system, producing the core scaffold.
- Reduction of lactam groups to amines.
- Aromatization using catalytic hydrogenation.
- Demethylation or halogenation at specific positions to introduce functional diversity.
- Aromatization improves biological activity and stability.
- Yields for aromatization steps range from 60-80%.
| Intermediate | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 8-methoxypyrazolo[1,5-a]quinazolin-5(4H)-one | LiAlH$$_4$$, Pd/C | THF, reflux | 55 | Demethylation step |
| 8-Hydroxy derivative | H$$3$$PO$$4$$ | Heating | 65 | Facilitates further modifications |
Method Overview:
The introduction of various substituents at the 8-position is achieved through alkylation or acylation of hydroxyl or amino groups, often employing standard alkyl halides or acyl chlorides.
- Alkylation with alkyl halides (e.g., benzyl bromide, heteroarylalkyl halides).
- Nucleophilic substitution reactions facilitated by base (K$$2$$CO$$3$$) in solvents like DMF.
- Subsequent halogenation (iodination) using N-iodosuccinimide (NIS).
- Alkylation yields vary from 60-80%, depending on substituents and reaction conditions.
- Iodination at position 3 has been successfully performed with yields around 70%.
| Starting Material | Reagent | Conditions | Yield (%) | Notable Observations |
|---|---|---|---|---|
| 8-Hydroxy derivative | Benzyl bromide | K$$2$$CO$$3$$, DMF | 75 | N-alkyl derivatives obtained efficiently |
| 4,5,6,7,8,9-Hexahydro derivative | NIS | DCM, room temp | 70 | Selective iodination at C-3 |
Decarboxylation and Derivatization of Carboxylic Acid Intermediates
Method Overview:
Carboxylic acid intermediates are decarboxylated under reflux with concentrated acids such as hydrochloric acid, leading to the formation of the 3-H derivatives. These are then used to synthesize esters or other derivatives.
- Reflux with HCl or H$$3$$PO$$4$$.
- Conversion to acid chlorides using thionyl chloride (SOCl$$_2$$).
- Esterification with suitable alcohols under standard conditions.
- Decarboxylation yields are high (>80%) with minimal side products.
- Esterification yields are typically above 70%.
| Intermediate | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 9a (ethyl ester) | HCl | Reflux | 85 | Decarboxylation to 3-H derivative |
| 10a (acid) | SOCl$$_2$$ | DCM, room temp | 80 | Conversion to acid chloride |
Summary of Key Preparation Strategies
| Method | Main Reactions | Typical Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Cyclization of hydrazinobenzoic acids | Nucleophilic attack, ring closure | DMF, reflux | 68-75 | Efficient heterocycle formation |
| Aromatization via reduction | LiAlH$$_4$$, Pd/C | THF, reflux | 55-80 | Stabilizes heterocyclic core |
| Functionalization at 8-position | Alkylation, acylation | K$$2$$CO$$3$$, DMF | 60-80 | Structural diversity |
| Decarboxylation | Acid reflux | HCl or H$$3$$PO$$4$$ | 80-90 | Simplifies intermediates |
| Esterification | SOCl$$_2$$, alcohols | DCM, room temp | 70-85 | Final derivatization |
Q & A
Q. What are the standard synthetic protocols for preparing 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile?
The compound is synthesized via water-mediated cyclization reactions. A representative method involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions. Key steps include:
- Cyclization : Formation of the pyrazole ring via condensation, followed by quinazoline ring closure.
- Characterization : Melting points (e.g., 301–303°C for 3j ), NMR (¹H and ¹³C), and HRMS are critical. For example, ¹H NMR in DMSO-d6 shows a singlet at δ 13.29 (NH proton) and aromatic protons between δ 7.56–8.30 .
- Yield optimization : Adjusting reaction time (e.g., 5–6 hours) and solvent polarity (water-mediated systems enhance selectivity) .
Q. What spectroscopic techniques are most effective for characterizing pyrazoloquinazoline derivatives?
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks. For 5-oxo derivatives, the NH proton appears as a broad singlet (δ ~13.29), while aromatic protons resonate between δ 7.56–8.66 depending on substituents .
- HRMS : Validates molecular formulas (e.g., C₁₁H₇N₄O for 3j with [M+H]+ at 211.0628 ).
- Melting points : Serve as preliminary purity checks (e.g., 296–298°C for nitro-substituted derivatives ).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in pyrazoloquinazoline synthesis?
- Solvent selection : Water-mediated systems reduce side reactions (e.g., dimerization) by stabilizing intermediates .
- Temperature control : Reflux conditions (100–110°C) favor cyclization over decomposition .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ in 3t) lower melting points (296–298°C vs. 301–303°C for 3j) and alter NMR shifts due to electronic effects .
Q. How should researchers resolve contradictions in spectral data across studies?
- Cross-validation : Combine NMR, HRMS, and elemental analysis. For example, discrepancies in ¹³C NMR shifts (e.g., δ 73.3 for C-4 in 3j vs. δ 76.0 in nitro derivatives ) can arise from substituent-induced deshielding.
- Crystallography : Single-crystal X-ray diffraction (as in for related pyrazolopyrimidines) provides definitive structural confirmation .
Q. What strategies enable regioselective functionalization of the pyrazoloquinazoline core?
Q. How do computational or theoretical frameworks guide the design of novel derivatives?
- Density Functional Theory (DFT) : Predicts electronic effects of substituents on reactivity and stability.
- Retrosynthetic analysis : Uses heterocyclic chemistry principles to plan synthetic routes (e.g., cyclocondensation of diamino precursors with aldehydes ).
Q. What methodologies are used to evaluate the biological activity of pyrazoloquinazoline derivatives?
- Structure-activity relationship (SAR) studies : Modify the carbonitrile group or introduce pharmacophores (e.g., chlorophenylazo groups in ) to assess antimicrobial or antitumor potential .
- In vitro assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based or calorimetric methods .
Data Contradiction and Methodological Challenges
Q. How should discrepancies in melting points or spectral data between studies be addressed?
- Reproducibility checks : Replicate synthesis under reported conditions (e.g., DMSO-d6 for NMR ).
- Impurity analysis : Use HPLC or TLC to detect byproducts. For example, minor impurities in 3j could explain δ 13.29 NH proton broadening .
Q. What are the limitations of current synthetic routes, and how can they be mitigated?
- Low yields : Optimize stoichiometry (e.g., 1:1 molar ratios for cyclization ).
- Scalability issues : Transition from batch to flow chemistry for larger-scale production .
Methodological Innovations
Q. How can advanced separation technologies improve purification of pyrazoloquinazoline derivatives?
- Membrane filtration : Removes unreacted precursors without column chromatography .
- Crystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity .
Q. What role do kinetic studies play in understanding reaction mechanisms?
- Rate determination : Monitor intermediates via in situ IR or NMR to identify rate-limiting steps (e.g., ring closure vs. proton transfer ).
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
